molecular formula C13H17FN2O5 B13967952 tert-Butyl (2-(3-fluoro-4-nitrophenoxy)ethyl)carbamate

tert-Butyl (2-(3-fluoro-4-nitrophenoxy)ethyl)carbamate

Cat. No.: B13967952
M. Wt: 300.28 g/mol
InChI Key: DHTWKHQGAVJNQI-UHFFFAOYSA-N
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Description

N-[2-(3-fluoro-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a carbamate ester functional group, which is often associated with biological activity and industrial utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-fluoro-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Fluorination: Substitution of a hydrogen atom with a fluorine atom on the aromatic ring.

    Ether Formation: Reaction of the fluoronitrobenzene derivative with an appropriate ethylene glycol derivative to form the phenoxyethyl ether.

    Carbamate Formation: Reaction of the phenoxyethyl ether with tert-butyl chloroformate to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-fluoro-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding alcohol and carbamic acid.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Conversion to the corresponding nitroso or hydroxylamine derivatives.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(3-fluoro-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3-fluoro-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The carbamate ester group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. Additionally, the nitro and fluoro groups can enhance binding affinity and specificity for certain receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-chloro-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester
  • N-[2-(3-bromo-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester
  • N-[2-(3-iodo-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester

Uniqueness

N-[2-(3-fluoro-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets compared to other halogenated derivatives.

Properties

Molecular Formula

C13H17FN2O5

Molecular Weight

300.28 g/mol

IUPAC Name

tert-butyl N-[2-(3-fluoro-4-nitrophenoxy)ethyl]carbamate

InChI

InChI=1S/C13H17FN2O5/c1-13(2,3)21-12(17)15-6-7-20-9-4-5-11(16(18)19)10(14)8-9/h4-5,8H,6-7H2,1-3H3,(H,15,17)

InChI Key

DHTWKHQGAVJNQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC(=C(C=C1)[N+](=O)[O-])F

Origin of Product

United States

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